molecular formula C22H19N3O3S B11223491 (2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide

(2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide

Cat. No.: B11223491
M. Wt: 405.5 g/mol
InChI Key: STXINOOIXFMBIV-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and an imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated ketone.

    Formation of the Imino Group: The imino group is formed by the reaction of the chromene-thiazole intermediate with 2,4-dimethylaniline under acidic conditions.

    Final Coupling: The final compound is obtained by coupling the intermediate with 8-methoxy-2H-chromene-3-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dimethylphenyl)imino]-8-methoxy-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-13-7-8-17(14(2)11-13)24-21-16(20(26)25-22-23-9-10-29-22)12-15-5-4-6-18(27-3)19(15)28-21/h4-12H,1-3H3,(H,23,25,26)

InChI Key

STXINOOIXFMBIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)C

Origin of Product

United States

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